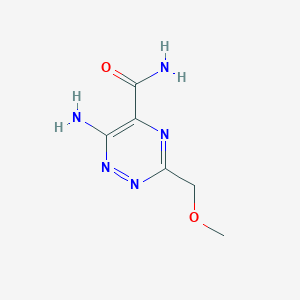
4-Ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a phenyl group attached to the morpholine ring.
Preparation Methods
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired morpholine derivative . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol include:
4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-ol: This compound shares structural similarities but differs in the presence of a chromen ring instead of a morpholine ring.
1-(3-chlorophenyl)piperazine: Another heterocyclic amine with a piperazine ring, commonly used in pharmaceutical research.
The uniqueness of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
7467-25-6 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20-13-14-23-19(21,16-7-5-4-6-8-16)18(20)15-9-11-17(22-2)12-10-15;/h4-12,18,21H,3,13-14H2,1-2H3;1H |
InChI Key |
FXVALYVJFNHFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
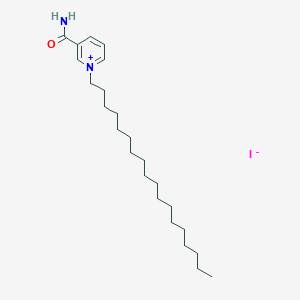
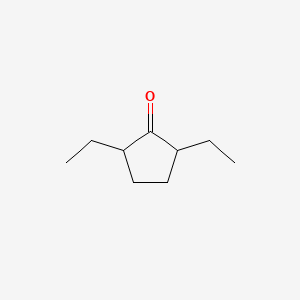
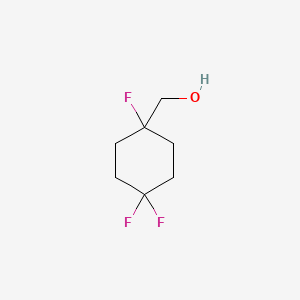

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
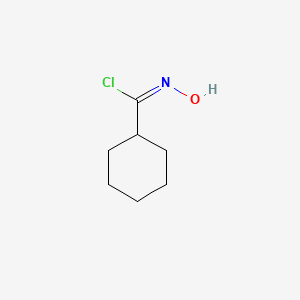
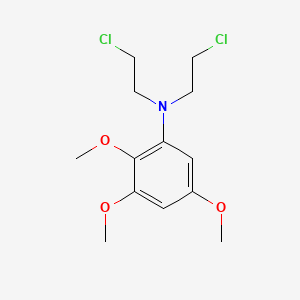
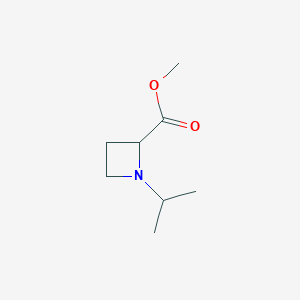
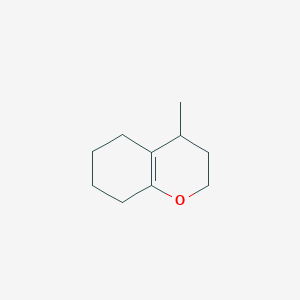
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
